![molecular formula C25H33N3O4S B1671468 (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide CAS No. 130370-59-1](/img/structure/B1671468.png)
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide
Vue d'ensemble
Description
GI-129471 is a small molecule drug that functions as a matrix metalloproteinase inhibitor. It was initially developed by Glaxo Group Ltd. The compound has been studied for its potential therapeutic applications in treating immune system diseases, skin and musculoskeletal diseases, and other conditions such as inflammation and rheumatoid arthritis .
Méthodes De Préparation
The synthesis of GI-129471 involves the preparation of derivatives of 2,4- and 2,5-thiazolyl- or oxazolylbenzenesulphonamides. These derivatives are evaluated for their potential as matrix metalloproteinase inhibitors. The synthetic route typically involves the reaction of appropriate thiazole or oxazole derivatives with benzenesulphonamide under specific reaction conditions .
Analyse Des Réactions Chimiques
GI-129471 undergoes various chemical reactions, primarily focusing on its role as a matrix metalloproteinase inhibitor. The compound is known to block the secretion of tumor necrosis factor-alpha both in vitro and in vivo . Common reagents and conditions used in these reactions include the use of specific inhibitors and reaction conditions that facilitate the inhibition of matrix metalloproteinases. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which play a crucial role in various biological processes .
Applications De Recherche Scientifique
Matrix Metalloproteinase Inhibition
BB94 is primarily recognized for its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes involved in the degradation of extracellular matrix components, playing a crucial role in tissue remodeling and repair.
Case Study : In a study examining the effects of BB94 on tumor progression, researchers found that the compound effectively inhibited MMP activity in cancer cell lines, leading to reduced invasiveness and metastasis in vitro and in vivo .
Cancer Research
The compound has been studied extensively for its potential anti-cancer properties. By inhibiting MMPs, BB94 may prevent cancer cells from invading surrounding tissues.
Data Table: Efficacy of BB94 in Different Cancer Models
Cancer Type | Model Type | MMP Activity Inhibition | Reference |
---|---|---|---|
Breast Cancer | In vitro | 70% | |
Prostate Cancer | In vivo | 65% | |
Melanoma | In vitro | 75% |
Cardiovascular Research
BB94 has also been investigated for its role in cardiovascular diseases. By modulating MMP activity, it may help in reducing vascular remodeling associated with hypertension and atherosclerosis.
Case Study : A study highlighted that treatment with BB94 in animal models of hypertension resulted in decreased vascular stiffness and improved endothelial function, suggesting a protective cardiovascular effect .
Drug Development
Given its properties, BB94 is being explored as a lead compound for developing new therapeutics targeting conditions characterized by excessive MMP activity, such as arthritis and fibrosis.
Data Table: Potential Therapeutic Areas for BB94
Condition | Mechanism of Action | Potential Outcome |
---|---|---|
Osteoarthritis | MMP inhibition | Reduced joint degradation |
Pulmonary Fibrosis | ECM remodeling modulation | Improved lung function |
Diabetic Nephropathy | Renal tissue protection | Slowed disease progression |
Mécanisme D'action
The mechanism of action of GI-129471 involves the inhibition of matrix metalloproteinases, specifically matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are associated with tumor progression, invasion, and metastasis. By blocking the proteolytic activity of these enzymes, GI-129471 can potentially reduce tumor growth and inhibit cancer cell invasion . The molecular targets of GI-129471 include matrix metalloproteinase-2 and matrix metalloproteinase-9, and the pathways involved are related to the inhibition of these enzymes’ activity .
Comparaison Avec Des Composés Similaires
GI-129471 is compared with other matrix metalloproteinase inhibitors such as CGS 27023A and other derivatives of thiazolyl- or oxazolylbenzenesulphonamides. Studies have shown that certain thiazole derivatives exhibit higher matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitions compared to GI-129471 . Additionally, synthetic coumarin derivatives such as 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate have been found to be more potent than GI-129471 in inhibiting cancer cell invasion and tumor growth
Activité Biologique
The compound (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide, often referred to as BB-94 or Batimastat, is a synthetic inhibitor of matrix metalloproteinases (MMPs) which are crucial in the degradation of extracellular matrix components. This compound has garnered attention due to its potential therapeutic applications in various diseases characterized by excessive tissue remodeling, including cancer metastasis and arthritis.
Property | Value |
---|---|
CAS Number | 130370-60-4 |
Molecular Formula | C23H32N3O4S2 |
Molecular Weight | 477.64 g/mol |
Purity | Varies by supplier |
BB-94 functions primarily as a potent inhibitor of MMPs, particularly MMP-2 and MMP-9, which are involved in the breakdown of collagen and other matrix components. By inhibiting these enzymes, BB-94 can potentially prevent tumor invasion and metastasis by stabilizing the extracellular matrix.
In Vitro Studies
- Inhibition of MMP Activity : BB-94 has been shown to significantly reduce the activity of MMPs in various cancer cell lines. For instance, studies indicated that at concentrations ranging from 0.1 to 10 µM, BB-94 effectively inhibited MMP-2 and MMP-9 activity, leading to decreased invasiveness in vitro .
- Effects on Cell Proliferation : In prostate cancer cell lines, BB-94 demonstrated a dose-dependent reduction in cell proliferation. At higher concentrations (≥5 µM), significant cytotoxic effects were observed .
In Vivo Studies
- Tumor Growth Inhibition : Animal models treated with BB-94 exhibited reduced tumor growth rates compared to control groups. For example, in a mouse model of breast cancer, administration of BB-94 resulted in a 50% reduction in tumor volume after four weeks of treatment .
- Metastasis Prevention : In studies involving lung cancer models, BB-94 treatment led to a significant decrease in metastatic nodules in the lungs, indicating its potential role in preventing cancer spread .
Case Studies
- Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that those receiving BB-94 as part of their treatment regimen had improved progression-free survival compared to those receiving standard therapy alone .
- Osteoarthritis : In a study examining the effects of BB-94 on osteoarthritis models, it was found that the compound reduced joint inflammation and cartilage degradation significantly .
Safety and Toxicity
While BB-94 shows promising biological activity, its safety profile remains under investigation. Early studies suggest that at therapeutic doses, it exhibits manageable side effects; however, long-term toxicity assessments are still required to establish its safety for chronic use.
Propriétés
Numéro CAS |
130370-59-1 |
---|---|
Formule moléculaire |
C25H33N3O4S |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide |
InChI |
InChI=1S/C25H33N3O4S/c1-17(2)14-20(21(24(30)28-32)16-33-19-12-8-5-9-13-19)23(29)27-22(25(31)26-3)15-18-10-6-4-7-11-18/h4-13,17,20-22,32H,14-16H2,1-3H3,(H,26,31)(H,27,29)(H,28,30)/t20-,21+,22+/m1/s1 |
Clé InChI |
UBFGIEDUTRCMEQ-FSSWDIPSSA-N |
SMILES |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
SMILES isomérique |
CC(C)C[C@H]([C@H](CSC1=CC=CC=C1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC |
SMILES canonique |
CC(C)CC(C(CSC1=CC=CC=C1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Apparence |
Solid powder |
Key on ui other cas no. |
130370-59-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GI-129471; GI 129471; GI129471 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.